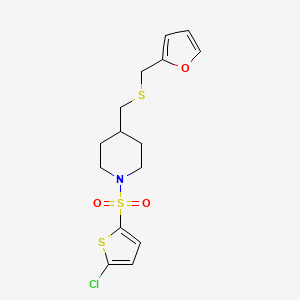![molecular formula C15H17F2NO3 B3405599 2-(2,6-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396811-21-4](/img/structure/B3405599.png)
2-(2,6-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties. The compound features a spirocyclic oxetane fused with a benzimidazole ring, making it a valuable structural alternative to more common motifs like morpholine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method is preferred due to its high yield and the mild reaction conditions it employs.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for industrial applications. The use of commercially available reagents and the relatively straightforward reaction conditions make this method suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone®.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzoyl group.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazolequinone derivatives .
Aplicaciones Científicas De Investigación
2-(2,6-Difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Explored for its potential therapeutic applications, including cancer treatment.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2,6-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it binds to the His194 residue of NQO1, enhancing the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This binding is facilitated by the hydrogen bonding capacity of the oxetane moiety.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with similar structural properties.
Morpholine: A more common structural motif in medicinal chemistry.
Uniqueness
2-(2,6-Difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is unique due to its spirocyclic structure, which offers metabolic robustness and efficient binding to molecular targets . This makes it a valuable alternative to more traditional structures like morpholine.
Propiedades
Número CAS |
1396811-21-4 |
|---|---|
Fórmula molecular |
C15H17F2NO3 |
Peso molecular |
297.30 |
Nombre IUPAC |
(2,6-difluorophenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
InChI |
InChI=1S/C15H17F2NO3/c1-14(2)20-8-15(9-21-14)6-18(7-15)13(19)12-10(16)4-3-5-11(12)17/h3-5H,6-9H2,1-2H3 |
Clave InChI |
RGXTYXKDXVKUGJ-UHFFFAOYSA-N |
SMILES |
CC1(OCC2(CN(C2)C(=O)C3=C(C=CC=C3F)F)CO1)C |
SMILES canónico |
CC1(OCC2(CN(C2)C(=O)C3=C(C=CC=C3F)F)CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide](/img/structure/B3405545.png)
![N-(3-chloro-4-fluorophenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3405547.png)

![2-(4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B3405557.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B3405570.png)
![N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B3405573.png)
![1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate](/img/structure/B3405580.png)
![4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B3405583.png)




